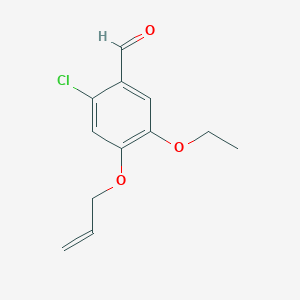
4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” is a chemical compound. Based on its name, it likely contains an aldehyde group (-CHO), an allyloxy group (an ether with an allyl group), a chloro group (a chlorine atom), and an ethoxy group (an ether with an ethyl group). The exact properties and behaviors of this compound would depend on the arrangement of these groups .
Synthesis Analysis
While specific synthesis methods for “4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” are not available, similar compounds are often synthesized through reactions like allylation and condensation . For example, 4-Allyloxybenzaldehyde can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base .Aplicaciones Científicas De Investigación
High-Voltage Direct Current (HVDC) Cable Insulation
4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde: can be grafted onto polypropylene (PP) to improve its electrical properties for use in HVDC cables . The presence of polar functional groups and a conjugated structure in the compound enhances the material’s resistance to space charge accumulation under DC electric stress, which is crucial for maintaining the integrity and longevity of cable insulation.
Organic Synthesis
This compound serves as a precursor for the synthesis of various aromatic compounds. Its functional groups facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functionalities into the molecular structure. This is particularly useful in the development of complex organic molecules with specific desired properties.
Polymer Modification
The compound’s ability to graft onto polymers like PP indicates its potential for modifying the physical properties of plastics. This could lead to the creation of new materials with enhanced mechanical strength, thermal stability, and chemical resistance, which are valuable in a wide range of industrial applications .
Eco-Friendly Material Development
In the quest for sustainable materials, 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde could play a role in developing eco-friendly alternatives to traditional insulating materials like cross-linked polyethylene (XLPE). This aligns with global efforts to reduce environmental pollution and material waste .
Electrical Property Enhancement
The compound’s grafting onto PP has shown to effectively inhibit space charge accumulation, which is a significant issue in the performance of electrical insulating materials. By improving volume resistivity and DC breakdown strength, it contributes to the overall enhancement of electrical properties .
Design of Polymer Insulating Materials
The study of this compound’s effects on the electrical properties of PP provides valuable insights for the design and development of next-generation polymer insulating materials. These materials are essential for the advancement of HVDC technology and the improvement of electrical power transmission efficiency .
Protecting Group Strategy in Synthesis
The allyloxy group in the compound can act as a temporary protecting group for hydroxyl groups in organic synthesis. This strategy is employed to prevent unwanted reactions during complex synthesis processes, ensuring the correct functional groups remain unaltered until the desired step.
Direcciones Futuras
While specific future directions for “4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” are not available, research into similar compounds is ongoing. For example, researchers have developed a photoenzyme for enantioselective [2+2] cycloadditions, opening up new possibilities for excited-state chemistry in protein active sites . Another study synthesized new azo-isoxazoline derivatives from aromatic aldehydes, hydroxylamine hydrochloride, and 4-(allyloxy)azobenzene .
Propiedades
IUPAC Name |
2-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKKQNMAJYLASY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366797 |
Source


|
| Record name | 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde | |
CAS RN |
692268-01-2 |
Source


|
| Record name | 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)
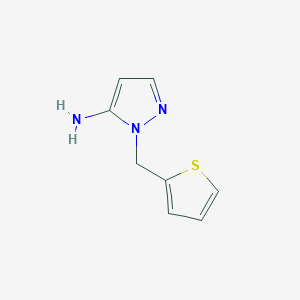

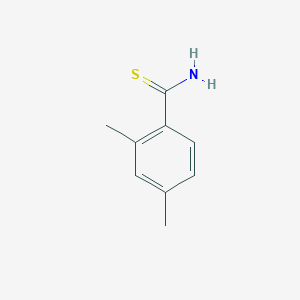
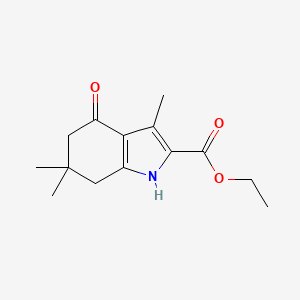
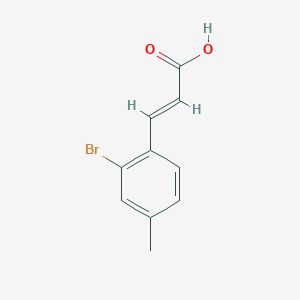
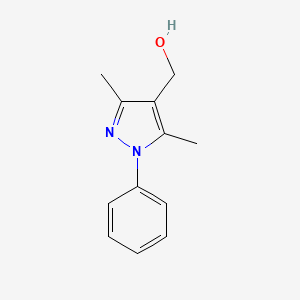
![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)
![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

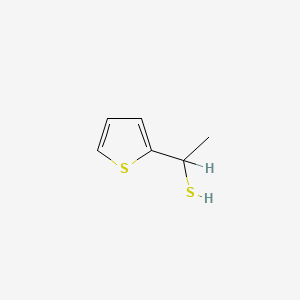
![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)
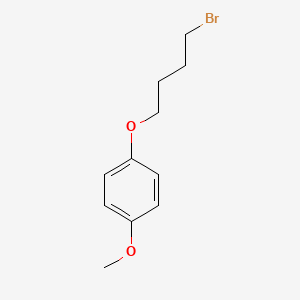
![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)